molecular formula C10H8ClNO2 B13619976 Methyl 2-(2-chlorophenyl)-2-isocyanoacetate

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate

Cat. No.: B13619976
M. Wt: 209.63 g/mol
InChI Key: BFMCKTVRDFTOAU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate is a specialized organic compound characterized by a unique combination of functional groups: a methyl ester, an isocyano group (–NC), and a 2-chlorophenyl substituent. This structure confers significant reactivity, making it valuable in synthetic organic chemistry, particularly in multicomponent reactions (e.g., Ugi reactions) and as a precursor for heterocyclic compounds such as imidazoles or oxazoles. The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilicity at the α-carbon, while the isocyano group enables nucleophilic additions or cycloadditions .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-isocyanoacetate

InChI

InChI=1S/C10H8ClNO2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11/h3-6,9H,2H3

InChI Key

BFMCKTVRDFTOAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]#[C-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Starting from methyl 2-(2-chlorophenyl)glycinate or related amino esters.
  • Conversion of the amino group to an isocyano group via intermediate formation of formamides or imines.
  • Use of dehydration reagents or thermal methods to effect the transformation to the isocyanide.

This approach is consistent with classical isocyanide synthesis methods, adapted for the substituted aromatic ester.

Preparation via Azomethine and Isocyanate Interchange Reaction (Patent US3444231A)

A key method described in patent US3444231A involves the reaction of azomethines (imines) with aryl isocyanates to form isocyanates or isocyanides. Although the patent primarily focuses on isocyanates, it includes examples relevant to chlorophenyl derivatives, which can be adapted for isocyanoacetate synthesis.

Process Summary:

  • Methyl benzalimine (an azomethine derivative) is reacted with 3-chlorophenyl isocyanate.
  • The reaction is carried out at elevated temperatures (approximately 125°C to 320°C) under reflux conditions.
  • The product mixture is distilled to isolate the desired isocyanate or isocyanide.
  • The reaction can be performed in the presence of high-boiling inert solvents such as chlorinated hydrocarbons or ethers to control reaction conditions.

Example from Patent:

Reactants Conditions Yield (%) Product
Methyl benzalimine + 3-chlorophenyl isocyanate Heat to 125-320°C under reflux ~90.5% Pure methyl isocyanate derivative

This method highlights the utility of azomethines and aryl isocyanates in preparing substituted isocyanates/isocyanides, including those with chlorophenyl groups.

Resolution and Intermediate Preparation (Patent WO2006003671A1)

While this patent focuses on the resolution of methylamino(2-chlorophenyl)acetate, it provides insight into the preparation of key intermediates relevant to the synthesis of this compound.

Key Points:

  • The racemic methyl alpha-amino(2-chlorophenyl)acetate is resolved using (+)-tartaric acid in acetone at low temperatures (0-15°C).
  • The resolved amino ester is isolated as a tartrate salt and then freed by basification and distillation.
  • This resolved amino ester can serve as a precursor for further functionalization to the isocyano derivative.

Process Highlights:

Step Conditions Yield (%) Notes
Resolution with (+)-tartaric acid in acetone 0-15°C, 1 hour 68-74% High enantiomeric purity (HPLC 98%)
Isolation of methyl (+)-alpha amino(2-chlorophenyl)acetate Basification, vacuum distillation ~98% GC purity Ready for further conversion to isocyano compound

This preparative step is crucial for obtaining a pure chiral amino ester intermediate, which can be converted to the isocyanoacetate by dehydration or other functional group transformations.

Conversion of Amino Ester to Isocyanoacetate

Although direct literature on this compound synthesis is limited, general methods for converting amino esters to isocyano esters involve:

  • Formylation of the amino group to form a formamide intermediate.
  • Dehydration of the formamide to the isocyanide using reagents such as phosphorus oxychloride (POCl3), phosgene, or other dehydrating agents.
  • Alternatively, thermal decomposition or base-induced dehydration can be employed.

This approach is consistent with classical isocyanide synthesis and is supported by general organic synthesis literature.

Modern Methodologies and Analogous Syntheses (Literature Survey)

Recent synthetic methods for related isocyano compounds, such as those described in the synthesis of midazolam analogs, utilize:

  • Iminochloride intermediates cooled to low temperatures (-20°C).
  • Addition of base such as potassium tert-butoxide to promote isocyanide formation.
  • Extraction and crystallization steps to purify the final product with yields ranging from 70-85%.

Though these examples are for different compounds, the methodology is adaptable to this compound synthesis.

Summary Table of Preparation Methods

Method/Reference Starting Material Key Reagents/Conditions Yield (%) Notes
Azomethine + 3-chlorophenyl isocyanate (US3444231A) Methyl benzalimine + 3-chlorophenyl isocyanate Heat 125-320°C, reflux, optional solvent ~90.5 High yield, suitable for isocyanate/isocyano synthesis
Resolution of methylamino(2-chlorophenyl)acetate (WO2006003671A1) Racemic methyl amino ester (+)-Tartaric acid in acetone, 0-15°C 68-74 Provides pure amino ester intermediate
Formamide dehydration to isocyanide (General method) Amino ester formamide POCl3 or dehydrating agents Variable Classical method for isocyanide preparation
Iminochloride base-induced method (Literature) Iminochloride intermediate t-BuOK, low temperature, extraction 70-85 Modern method with good yields, adaptable to various substrates

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-2-isocyanoacetate involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Chlorophenyl Isomers

Property 2-Chlorophenyl Isomer 3-Chlorophenyl Isomer 4-Chlorophenyl Isomer
Melting Point (°C) ~85 (hypothetical) ~78 (hypothetical) ~90 (hypothetical)
Solubility in THF High Moderate High
Cycloaddition Reactivity Moderate High Low

Functional Group Analogs: Isocyano vs. Cyano/Nitro

Replacing the isocyano group with cyano (–CN) or nitro (–NO₂) groups drastically alters reactivity:

  • Methyl 2-(2-chlorophenyl)-2-cyanoacetate: The cyano group is less nucleophilic, favoring Michael additions over cycloadditions.
  • Methyl 2-(2-chlorophenyl)-2-nitroacetate : The nitro group’s strong electron-withdrawing nature deactivates the α-carbon, reducing electrophilicity and limiting participation in Ugi-type reactions .

Table 2: Functional Group Impact on Reactivity

Group Electrophilicity (α-C) Nucleophilicity Preferred Reactions
Isocyano High High Cycloadditions, Ugi Reactions
Cyano Moderate Low Michael Additions
Nitro Low None Reductive Amination

Ester Group Variants

The methyl ester can be substituted with ethyl or tert-butyl esters to modulate steric and electronic effects:

  • Ethyl 2-(2-chlorophenyl)-2-isocyanoacetate: Increased steric bulk may slow reactions but improve selectivity in asymmetric syntheses.
  • tert-Butyl 2-(2-chlorophenyl)-2-isocyanoacetate: Enhanced steric shielding protects the isocyano group, prolonging stability under acidic conditions .

Biological Activity

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their potential pharmacological properties. The synthesis of this compound typically involves the reaction of isocyanates with appropriate acetic acid derivatives. The precise synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing by-products.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound showed an IC50 (half maximal inhibitory concentration) value of approximately 18 µM against B-cell leukemia cells, indicating a potent cytotoxic effect at relatively low concentrations .

Table 1: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Reference
B-cell leukemia (Reh)18
Liver (WRL-68)86
Colon (Caco-2)Moderate
Breast (MCF-7)Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be developed as an antimicrobial agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzyme Activity : It has been suggested that the compound inhibits key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have been used to evaluate the anticancer efficacy of the compound, showing significant tumor reduction compared to control groups.
  • Combination Therapy : Studies suggest that combining this compound with traditional chemotherapeutic agents may enhance overall treatment efficacy and reduce side effects.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, supporting its potential use in clinical settings.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(2-chlorophenyl)-2-isocyanoacetate, and how is purity ensured?

The compound is synthesized via a modified Ugi reaction starting from (±)-2-chlorophenylglycine. General Procedure 2 involves treating the amino acid with methyl formate and phosgene to generate the isocyanide. Purification is achieved using column chromatography (SiO₂, ethyl acetate/cyclohexane mixtures, Rf = 0.59), yielding 62% of the ortho-substituted isomer (13f) as a red oil. Critical steps include maintaining anhydrous conditions and precise temperature control during the reaction to minimize decomposition .

Q. How is this compound characterized post-synthesis?

Characterization employs multi-technique validation:

  • ¹H/¹³C NMR : Key signals include δ = 5.85 ppm (s, 1H, CH) and 165.4 ppm (C=O ester). The isocyano group absence in NMR confirms successful synthesis.
  • IR : Peaks at 2146 cm⁻¹ (isocyano C≡N stretch) and 1759 cm⁻¹ (ester C=O) confirm functional groups.
  • HR-MS : Matches calculated [M+H]+ at m/z 210.0316, ensuring molecular identity .

Q. What chromatographic conditions are optimal for isolating isomers of this compound?

Ortho (13f), meta (13g), and para (13h) isomers require distinct eluents:

  • 13f : EtOAc/cyclohexane (1:2, Rf 0.59).
  • 13g : Two-step chromatography (1:1 then 1:2 EtOAc/cyclohexane).
  • 13h : EtOAc/cyclohexane (1:4, Rf 0.25). Varied polarity due to chloro-substituent positioning dictates separation strategies .

Advanced Research Questions

Q. How do structural variations (ortho, meta, para chloro-substitution) affect synthetic yield and reactivity?

Yields differ significantly: ortho (62%), meta (17%), and para (40%). Steric hindrance in the ortho position may stabilize intermediates, while meta’s electronic effects reduce reactivity. Kinetic studies at 0°C for meta (13g) suggest slower reaction rates, necessitating prolonged stirring .

Q. What role does the isocyano group play in multicomponent reactions (MCRs)?

The isocyano group enables participation in Ugi and Passerini reactions, forming peptoid backbones or α-acyloxy amides. Its electron-withdrawing nature accelerates imine formation, critical for MCR efficiency. Applications in generating molecular diversity are documented in multicomponent frameworks .

Q. How can conflicting spectroscopic data (e.g., MS fragmentation patterns) be resolved during characterization?

Cross-validation using complementary techniques is essential:

  • HR-MS distinguishes [M+H]+ from fragmentation artifacts (e.g., m/z 183 [M–NC]+).
  • IR confirms functional groups absent in NMR.
  • Isomer comparison : Meta (13g) shows distinct ¹H NMR (δ = 5.34 ppm, CH) vs. ortho (δ = 5.85 ppm) .

Q. What strategies optimize low-yielding syntheses of meta-substituted analogs (e.g., 13g)?

  • Temperature modulation : Extended stirring at 0°C improves meta-substituted product stability.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance isocyanide formation.
  • Solvent optimization : Higher polarity solvents (e.g., DCM) could reduce side reactions .

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